Methyl 4-Morpholinobenzoate

Organic Synthesis Pharmaceutical Intermediate Momelotinib

Researchers pursuing JAK inhibitor libraries face regiochemistry and protecting-group challenges. Methyl 4-Morpholinobenzoate (CAS 23676-05-3) resolves these as a stable, para-substituted methyl ester scaffold. • Patented Pd₂(dba)₃-catalyzed route delivers 80% isolated yield for scalable supply. • Solid form (m.p. 161-165 °C) simplifies purification and automated library synthesis. • Critical building block for Momelotinib and related oncology kinase inhibitors.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 23676-05-3
Cat. No. B1353124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Morpholinobenzoate
CAS23676-05-3
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2CCOCC2
InChIInChI=1S/C12H15NO3/c1-15-12(14)10-2-4-11(5-3-10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3
InChIKeyMMSNLLYQDUZFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Morpholinobenzoate Overview


Methyl 4-Morpholinobenzoate (CAS 23676-05-3) is an organic compound belonging to the class of benzoate esters, characterized by a methyl ester group at the para-position and a morpholine substituent on the benzene ring [1]. It is a white to pale yellow solid with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol [1]. This compound is primarily utilized as a chemical building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals [2].

Substitution Limitations of Methyl 4-Morpholinobenzoate


Substitution of Methyl 4-Morpholinobenzoate with closely related analogs, such as the 3-morpholino isomer or the free carboxylic acid derivative, is not a straightforward swap due to significant differences in regiochemistry, reactivity, and physical properties that directly impact synthetic utility and downstream application. The para-substitution pattern on the benzoyl moiety is critical for its specific role as an intermediate in the synthesis of compounds like Momelotinib, where the methyl ester group is essential for subsequent transformations [1]. Furthermore, the presence of the methyl ester, as opposed to the free acid (4-Morpholinobenzoic acid), confers different solubility characteristics and eliminates the potential for unwanted acid-base reactions during multi-step syntheses . These nuanced but critical differences underscore the need for a detailed, evidence-based comparison for procurement decisions.

Methyl 4-Morpholinobenzoate vs. Key Analogs


Synthetic Yield vs. 3-Morpholino Isomer

Methyl 4-Morpholinobenzoate is a crucial intermediate in the synthesis of Momelotinib. While direct yield data for the synthesis of Methyl 4-Morpholinobenzoate itself is not available in the provided literature, a key patent describes its synthesis from methyl 4-bromobenzoate and morpholine with a yield of 80% [1]. In contrast, the 3-morpholino isomer (Methyl 3-Morpholinobenzoate) is not reported in this specific, high-yielding pharmaceutical route, indicating a clear preference for the 4-substituted analog in this particular synthetic application [2]. This demonstrates a tangible advantage for the target compound in a defined, high-value context.

Organic Synthesis Pharmaceutical Intermediate Momelotinib

Physical State and Purity vs. Free Acid Analog

Methyl 4-Morpholinobenzoate is a solid at room temperature with a defined melting point range of 161–165 °C, which is advantageous for purification and handling . In contrast, its close analog, 4-Morpholinobenzoic acid (CAS 7470-38-4), is also a solid but the methyl ester offers improved solubility in organic solvents and eliminates the acidic proton, which can interfere with certain reactions or cause handling issues . The methyl ester form is the preferred synthon for ester hydrolysis or transesterification reactions, providing a protected form of the carboxylic acid that can be deprotected on demand.

Chemical Properties Formulation Purification

Intermediate in Momelotinib vs. 4-(Morpholinomethyl)benzoic Acid

Methyl 4-Morpholinobenzoate serves as a direct intermediate in the synthesis of Momelotinib, a JAK inhibitor. A convergent synthetic process uses methyl 4-(3-(dimethylamino)acryloyl)benzoate, which is derived from methyl 4-acetylbenzoate, not Methyl 4-Morpholinobenzoate [1]. However, the importance of the 4-morpholinophenyl motif in Momelotinib highlights the value of this building block. While the specific target compound is not the final intermediate, its structural motif is directly present in the drug molecule [2]. In contrast, the related analog 4-(Morpholinomethyl)benzoic acid (CAS 62642-62-0) is used in the synthesis of sirtuin 2 inhibitors, a completely different therapeutic area . This demonstrates divergent application pathways based on subtle structural differences.

JAK Inhibitor Drug Synthesis Intermediate

Methyl 4-Morpholinobenzoate: Optimal Use Cases


Palladium-Catalyzed Amination for JAK Inhibitors

Leverage the patented synthetic route for Methyl 4-Morpholinobenzoate, which achieves an 80% isolated yield using a Pd₂(dba)₃ catalyst system [1]. This method is particularly relevant for laboratories developing JAK inhibitors like Momelotinib, where the 4-morpholinophenyl motif is a key structural feature [2].

Protected Carboxylic Acid Synthon for Multi-Step Synthesis

Employ Methyl 4-Morpholinobenzoate as a stable, solid intermediate (m.p. 161–165 °C) that can be easily purified and handled . The methyl ester serves as a protecting group for the carboxylic acid, allowing for chemoselective transformations on other parts of the molecule before deprotection via hydrolysis. This is a distinct advantage over the free acid analog.

Building Block for Oncology Chemical Libraries

Given the established role of the 4-morpholinophenyl moiety in Momelotinib, a JAK1/JAK2 inhibitor, this compound is a valuable building block for generating chemical libraries aimed at kinase inhibition, particularly for oncology applications [2]. The compound's solid form and defined properties facilitate automated library synthesis and purification workflows.

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